Methyl 5-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate
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Overview
Description
Methyl 5-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate is a chemical compound belonging to the oxazole family It is characterized by a benzoxazole ring substituted with a fluorine atom and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-fluoro-2-nitrobenzoic acid with methanol in the presence of a dehydrating agent to form the corresponding ester. This ester is then subjected to cyclization using a base such as sodium hydride to yield the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The oxazole ring can be reduced to form dihydro derivatives.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted oxazole derivatives.
Reduction: Formation of dihydrobenzo[d]oxazole derivatives.
Oxidation: Formation of higher oxidation state oxazole derivatives.
Scientific Research Applications
Methyl 5-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylbenzo[d]oxazole: Similar structure but with a methyl group instead of a carboxylate ester.
Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate: Lacks the fluorine substitution.
Uniqueness
Methyl 5-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate is unique due to the presence of both the fluorine atom and the carboxylate ester group. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H6FNO4 |
---|---|
Molecular Weight |
211.15 g/mol |
IUPAC Name |
methyl 5-fluoro-2-oxo-3H-1,3-benzoxazole-6-carboxylate |
InChI |
InChI=1S/C9H6FNO4/c1-14-8(12)4-2-7-6(3-5(4)10)11-9(13)15-7/h2-3H,1H3,(H,11,13) |
InChI Key |
SOIHTYZUFHPKND-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1F)NC(=O)O2 |
Origin of Product |
United States |
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